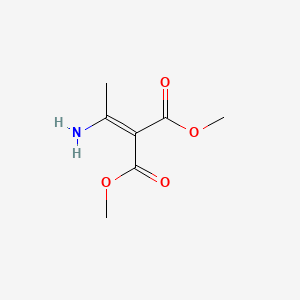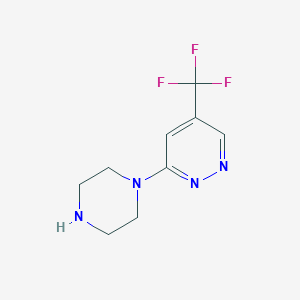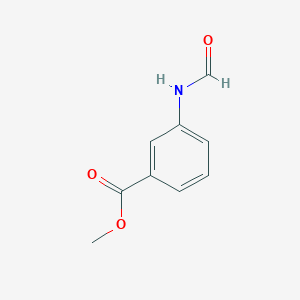![molecular formula C14H7F3N4 B8579274 7-[3-(Trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile CAS No. 72851-20-8](/img/structure/B8579274.png)
7-[3-(Trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile
Übersicht
Beschreibung
This compound is also known as PHTPP, a selective ERβ antagonist . It has shown significant effects on cell growth in ovarian cancer cell lines SKOV3 and OV2008 that express both receptors .
Synthesis Analysis
The synthesis of this compound has been reported in various studies . For instance, one study reported a yield of 87% with a melting point of 247 °C . The synthesis involved various chemical reactions, which are detailed in the Chemical Reactions Analysis section below.Molecular Structure Analysis
The molecular formula of this compound is C14H9F3N4S . It has an average mass of 322.308 Da and a monoisotopic mass of 322.049988 Da . More details about its structure can be found in the references .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include various processes . For example, one study reported the use of a Suzuki–Miyaura cross-coupling reaction starting from 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound have been analyzed in various studies . For example, it has a melting point of 247 °C and a yield of 87% .Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
CAS-Nummer |
72851-20-8 |
|---|---|
Molekularformel |
C14H7F3N4 |
Molekulargewicht |
288.23 g/mol |
IUPAC-Name |
7-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile |
InChI |
InChI=1S/C14H7F3N4/c15-14(16,17)11-3-1-2-9(6-11)12-4-5-19-13-10(7-18)8-20-21(12)13/h1-6,8H |
InChI-Schlüssel |
NQUBBTRUCLIRBR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CC=NC3=C(C=NN23)C#N |
Löslichkeit |
16.8 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Chloro-2-[(1H-imidazol-1-yl)(phenyl)methyl]phenol](/img/structure/B8579193.png)

![1,1-dimethylethyl [2-(4-iodo-1H-imidazol-1-yl)ethyl]carbamate](/img/structure/B8579221.png)

![[1-(6-Methoxy-3-pyridyl)-5-phenylpyrazol-3-yl]methanol](/img/structure/B8579240.png)

![3-(2-Phenyl-[1,3]dioxolan-2-yl)-propylamine](/img/structure/B8579256.png)

![2,3-Bisphosphinobenzo[b]thiophene](/img/structure/B8579282.png)



![1-Propanone,1-benzo[b]thien-4-yl-](/img/structure/B8579299.png)
![2-Bromo-1-[tri(propan-2-yl)silyl]-1H-indole](/img/structure/B8579304.png)